2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4S/c1-13(16,12-7-4-8-19-12)9-15-20(17,18)11-6-3-2-5-10(11)14/h2-8,15-16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMMPODDMQTOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with 2-(furan-2-yl)-2-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for the addition of reagents, and efficient purification techniques such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Enzyme Inhibition Mechanism
The compound exhibits enzyme inhibition as its primary biochemical activity. Its sulfonamide group interacts with target enzymes by binding to active sites, blocking catalytic activity.
Mechanistic Insights :
-
Binding specificity : The furan ring and bromine atom contribute to hydrophobic and electronic interactions with enzyme pockets.
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Kinetic effects : Inhibition is likely competitive or uncompetitive, depending on the enzyme’s active site structure.
Table 2: Enzyme Targeting
| Target Type | Interaction Type | Role of Functional Groups |
|---|---|---|
| Proteases | Active site binding | Sulfonamide group anchors to catalytic pocket |
| Kinases | Hydrophobic interactions | Bromine and furan enhance affinity |
Catalytic Reactions
The compound may participate in transition-metal-catalyzed reactions , such as nickel-mediated cross-electrophile coupling (XEC), based on structural analogs. While not explicitly tested, related sulfonamides undergo:
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Oxidative addition : Nickel catalysts activate C–N bonds for transmetalation .
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Intramolecular cyclopropanation : The furan ring could stabilize transient intermediates during cyclopropane formation.
Table 3: Hypothetical Reaction Pathway
| Step | Process | Key Intermediate |
|---|---|---|
| 1 | Oxidative addition | Ni(0) → Ni(II) species |
| 2 | Transmetalation | Ni(II) → MeMgI complex |
| 3 | Cyclopropanation | Intramolecular ring closure |
Substituent Effects on Reactivity
Studies on structurally similar sulfonamides reveal trends in reactivity:
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Halogen substitution : Bromine enhances binding affinity to hydrophobic pockets via increased electron density .
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Hydroxyl group : Modulates solubility and hydrogen bonding, influencing enzyme interaction kinetics.
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Furan ring : Contributes to π–π stacking and stabilization of intermediates in catalytic cycles.
Table 4: Substituent Impact
| Substituent | Effect on Reactivity | Example Outcome |
|---|---|---|
| Bromine | Increased hydrophobicity | Enhanced enzyme binding |
| Hydroxyl | Solubility modulation | Tunable pharmacokinetics |
| Furan ring | Aromatic stabilization | Improved reaction efficiency |
Physical and Chemical Stability
-
Thermal stability : Likely stable under standard conditions due to the sulfonamide’s robust bond.
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Hydrolytic stability : Susceptible to acidic/basic hydrolysis, though furan and bromine may influence degradation rates.
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Oxidative stability : Furan rings are prone to oxidation, but the hydroxypropyl group may mitigate reactivity.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antiviral Properties
The sulfonamide class, to which this compound belongs, is well-known for its antibacterial and antiviral activities. Research indicates that compounds similar to 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide exhibit substantial interactions with biological targets, including enzymes involved in bacterial and viral replication. This suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria and viruses.
Enzyme Inhibition Studies
Preliminary investigations have shown that this compound can inhibit specific enzymes, which is crucial for developing new drugs. For instance, the binding affinity of sulfonamides to dihydropteroate synthase (an enzyme involved in folate synthesis in bacteria) has been a focal point of research. The structural features of this compound may enhance its efficacy as an inhibitor .
Organic Synthesis
Building Block in Chemical Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups. It can undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex molecules. Researchers are exploring its utility in creating derivatives that may have enhanced biological activities or novel properties .
Synthesis of Related Compounds
The synthesis routes for this compound involve multiple steps that can be optimized for large-scale production. The ability to modify the furan ring or the sulfonamide group allows for the generation of a library of compounds with varying biological activities .
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors that are sensitive to sulfonamide groups. The furan ring can also participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of 2-Bromo-N-(2-(Furan-2-yl)-2-Hydroxypropyl)Benzenesulfonamide and Selected Analogues
Key Observations:
Structural Differences: The target compound replaces the thiazole-hydrazone scaffold in with a benzenesulfonamide core. This substitution may alter electronic properties, solubility, and target interactions. Sulfonamides typically exhibit broader bioavailability compared to thiazoles due to enhanced metabolic stability .
Antifungal Activity :
- Thiazolyl hydrazones with furan groups (MIC = 250 µg/mL) are less potent than fluconazole (MIC = 2 µg/mL) . The target compound’s benzenesulfonamide group may improve activity if it mimics sulfonamide-based antifungals (e.g., sulfamethoxazole). However, bromine’s electron-withdrawing effect might reduce nucleophilic reactivity compared to chlorine.
Anticancer Potential: The thiazolyl hydrazone derivative with a chlorophenyl group (IC₅₀ = 125 µg/mL) shows moderate cytotoxicity against MCF-7 cells .
Toxicity Profile :
- The low toxicity (IC₅₀ > 500 µg/mL) of the thiazolyl hydrazone toward NIH/3T3 cells suggests that furan-containing derivatives may have favorable safety profiles. The target compound’s sulfonamide group is generally well-tolerated, but bromine could pose hepatotoxicity risks at high doses.
Methodological Considerations for Comparative Analysis
Crystallographic Tools :
- Software like SHELX and WinGX could resolve the target compound’s crystal structure, enabling direct comparison of bond lengths, angles, and packing interactions with analogs. For example, the furan ring’s planarity and sulfonamide’s tetrahedral geometry may influence molecular stacking.
chlorine/nitro groups. For instance, bromine’s polarizability might enhance dispersion forces in target binding.
Biological Activity
2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide (CAS Number: 1448035-53-7) is a sulfonamide derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C13H14BrNO4S
- Molecular Weight : 360.23 g/mol
- Structure : The compound features a furan ring, a bromine atom, and a benzenesulfonamide core, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, compounds structurally similar to this compound have shown promising results against various bacterial strains.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4d | 6.72 | E. coli |
| 4h | 6.63 | S. aureus |
| 4a | 6.67 | P. aeruginosa |
| 4e | 6.28 | A. niger |
These findings suggest that the compound could possess similar antimicrobial efficacy due to the presence of the benzenesulfonamide moiety, which is known for its antibacterial properties .
Anti-inflammatory Activity
Studies have demonstrated that sulfonamide derivatives can inhibit inflammatory responses. For instance, compounds derived from benzenesulfonamides have been evaluated for their ability to reduce carrageenan-induced edema in animal models.
| Compound | Inhibition (%) at 3h |
|---|---|
| 4a | 94.69 |
| 4c | 89.66 |
| 4f | 87.83 |
The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting that this compound may exert similar effects .
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. The furan ring may enhance lipophilicity, facilitating cellular uptake and interaction with target sites .
Case Studies
While direct case studies on this compound are scarce, related studies on similar compounds provide insights into potential therapeutic applications:
- Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, with some derivatives achieving low MIC values.
- Anti-inflammatory Effects : Another research effort demonstrated that certain benzenesulfonamides significantly reduced inflammation in vivo, supporting the hypothesis that structural modifications can enhance anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
